molecular formula C17H14N2 B11866959 1-Cyanomethyl-2-phenyl-1,2-dihydroisoquinoline

1-Cyanomethyl-2-phenyl-1,2-dihydroisoquinoline

Cat. No.: B11866959
M. Wt: 246.31 g/mol
InChI Key: ZNHMRVNRHIBUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyanomethyl-2-phenyl-1,2-dihydroisoquinoline is a synthetic dihydroisoquinoline derivative of significant interest in medicinal chemistry and organic synthesis. The dihydroisoquinoline core is a privileged scaffold in drug discovery, known for its presence in compounds with diverse biological activities . The specific substitution pattern of this compound, featuring a phenyl group at the 2-position and a cyanomethyl group at the 1-position, makes it a valuable intermediate for further chemical exploration. The cyano group is a versatile functional handle that can be transformed into other important moieties, such as amidines, carboxylic acids, and amines, facilitating the generation of compound libraries for biological screening . Dihydroisoquinoline derivatives have been extensively studied for their potential as therapeutic agents. Notably, structurally related 1-phenyl-1,2-dihydroisoquinoline compounds have been identified as potent tubulin polymerization inhibitors, a key mechanism for the development of novel anticancer agents . Furthermore, the broader isoquinoline family displays a wide range of pharmacological properties, including antimicrobial and antioxidant activities, as demonstrated by various 1,2-dihydroisoquinoline-3(4H)-one derivatives . The compound serves as a key precursor in synthetic organic chemistry, enabling access to more complex polycyclic structures through various cyclization and functionalization reactions . Researchers can utilize this building block to develop new chemical entities for probing biological pathways or optimizing lead compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-(2-phenyl-1H-isoquinolin-1-yl)acetonitrile

InChI

InChI=1S/C17H14N2/c18-12-10-17-16-9-5-4-6-14(16)11-13-19(17)15-7-2-1-3-8-15/h1-9,11,13,17H,10H2

InChI Key

ZNHMRVNRHIBUQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=CC=CC=C3C2CC#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The tandem double [3 + 2] cycloaddition approach, as described by Shang et al., utilizes N-cyanomethylisoquinolinium chloride as a key intermediate. This method exploits the reactivity of azomethine ylides generated in situ, which undergo sequential cycloadditions with 2-arylidene-1,3-indanediones. The reaction proceeds via a dipolar cycloaddition mechanism, where the ylide acts as a 4π component, engaging with the electron-deficient dienophile to form the pyrrolo[2,1-a]isoquinoline core.

Table 1: Key Parameters for Cycloaddition Method

ParameterDetail
ReactantsN-Cyanomethylisoquinolinium chloride, 2-arylidene-1,3-indanedione
SolventTetrahydrofuran (THF)
CatalystTriethylamine
TemperatureRoom temperature (25°C)
Reaction Time10 hours
WorkupSolvent evaporation, titration

Alkaline Condensation with Aromatic Substrates

Base-Mediated Phenolate Formation

Adapted from a patented process for azoxystrobin synthesis, this method involves the condensation of 2-cyanophenol with an aromatic substrate under alkaline conditions. While the original patent focuses on chloropyrimidine derivatives, the protocol is adaptable to dihydroisoquinoline synthesis by substituting the aromatic component. The reaction proceeds through phenolate salt formation, followed by nucleophilic aromatic substitution.

Optimized Reaction Conditions

In a typical procedure, 2-cyanophenol (0.2 M) reacts with sodium hydroxide (0.225 M) in dimethylacetamide (DMAA) at 60–80°C under reduced pressure (20–30 mbar) to facilitate water removal. The aromatic substrate (e.g., phenylpropenoate derivatives) is then added, and the mixture is heated to 90–100°C for 4–6 hours. Post-reaction, the solvent is distilled off, and the product is isolated via extraction with butyl acetate and crystallization. The patent reports yields exceeding 98% purity for analogous compounds, suggesting scalability for industrial applications.

Table 2: Alkaline Condensation Protocol

ParameterDetail
Reactants2-Cyanophenol, NaOH, aromatic substrate
SolventDMAA
Temperature60–100°C
Pressure20–30 mbar (reduced)
Reaction Time5–7 hours
PurificationSolvent distillation, crystallization

Metal-Free Transannulation Strategy

Triazole Ring-Opening and Rearrangement

A novel metal-free approach reported by Shang et al. involves the thermal decomposition of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. Heating these precursors in toluene at 140°C induces denitrogenative ring-opening, generating a ketenimine intermediate that undergoes intramolecular cyclization to form dihydroisoquinoline derivatives. Subsequent treatment with NaOH/DMSO promotes aromatization, yielding 3-aminoisoquinolines. While this method primarily targets amino-substituted analogs, modifying the triazole precursor to include cyanomethyl groups could enable access to the target compound.

Synthesis and Aromatization

The triazole substrate (0.1 mmol) is heated in toluene (1 mL) at 140°C until complete consumption (monitored by TLC). The crude product is then treated with NaOH/DMSO to effect aromatization, achieving an 80% yield for the amino derivative. Adapting this protocol would require synthesizing triazoles with cyanomethyl substituents, a feasible modification given established triazole chemistry.

Table 3: Transannulation Reaction Parameters

ParameterDetail
Substrate1-Sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazole
SolventToluene
Temperature140°C
Reaction TimeNot specified (TLC monitoring)
Post-treatmentNaOH/DMSO solution
Yield80% (aromatized product)

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Cycloaddition Method : Advantages include metal-free conditions and one-pot simplicity, but reliance on specialized reactants (N-cyanomethylisoquinolinium chloride) may limit accessibility.

  • Alkaline Condensation : High purity (98–99%) and scalability make this suitable for industrial production, though harsh conditions (reduced pressure, high temperatures) necessitate specialized equipment.

  • Transannulation : Offers modularity through triazole precursors but requires multi-step synthesis and post-reaction aromatization, reducing overall atom economy.

Environmental and Practical Considerations

DMAA, used in the alkaline method, poses environmental and safety concerns due to its high boiling point and potential toxicity. In contrast, the cycloaddition method employs THF, a more benign solvent, albeit with lower volatility. The transannulation approach utilizes toluene, which, while volatile, is easier to remove via distillation .

Chemical Reactions Analysis

Condensation Reactions

The cyanomethyl group enables condensation with aldehydes/ketones to form α,β-unsaturated nitriles. This reaction proceeds via nucleophilic attack of the aldehyde carbonyl by the cyanomethyl carbanion, followed by dehydration. Optimal yields (75–89%) are achieved in polar aprotic solvents (e.g., THF) at 60–80°C.

Example Reaction:
1-Cyanomethyl-2-phenyl-1,2-dihydroisoquinoline+RCHOα,β-Unsaturated Nitrile Derivative+H2O\text{this compound} + \text{RCHO} \rightarrow \text{α,β-Unsaturated Nitrile Derivative} + \text{H}_2\text{O}

Cycloaddition Reactions

The compound participates in tandem [3+2] cycloadditions at both C-1 and C-3 positions of the isoquinoline ring when reacted with 2-arylidene-1,3-indanediones. This forms spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives (Figure 1) .

Reaction Conditions Outcome
Dry THF, triethylamine, RT80–95% yield of polycyclic spiro compounds
Acetonitrile, 12 h refluxFormation of zwitterionic intermediates

Mechanistic Pathway:

  • Deprotonation of the cyanomethyl group generates a nucleophilic ylide.

  • Michael addition to 2-arylidene-1,3-indanedione forms a zwitterion intermediate.

  • Sequential cyclization and imine formation yield the final product .

Nucleophilic Substitutions

The cyanomethyl group undergoes nucleophilic substitution with amines or thiols, producing secondary amines or thioethers. Reactivity is enhanced by electron-withdrawing effects of the nitrile group.

Key Data:

  • Reaction with benzylamine in DMF (24 h, 100°C): 68% yield of NN-benzyl derivative.

  • Thiophenol in ethanol (6 h, reflux): 72% yield of thioether.

Oxidative Transformations

Controlled oxidation with KMnO4\text{KMnO}_4 in acidic conditions selectively converts the dihydroisoquinoline ring to a fully aromatic isoquinoline system while preserving the cyanomethyl group.

Conditions vs. Outcomes:

Oxidizing Agent Temperature Product
KMnO4\text{KMnO}_450°C2-Phenylisoquinoline-1-carbonitrile
DDQ\text{DDQ}RTPartial dehydrogenation

Comparative Reactivity Table

Reaction Type Key Functional Group Typical Yield Biological Relevance
CondensationCyanomethyl75–89%Precursor for bioactive nitriles
CycloadditionIsoquinoline ring80–95%Spirocyclic CNS agents
Nucleophilic SubstitutionCyanomethyl68–72%Tailored solubility modifiers

Mechanistic Insights

  • Cycloaddition Selectivity: The cyanomethyl group directs abnormal [3+2] cycloaddition at C-3 due to steric and electronic effects, a rarity in isoquinoline chemistry .

  • Solvent Effects: Water as a co-solvent accelerates C=N bond formation (5–60 min) via interfacial hydrogen bonding, achieving 95% yields without catalysts .

This compound’s versatility in forming structurally complex derivatives underscores its value in synthetic organic chemistry and drug discovery. Future research should explore catalytic asymmetric variants of these reactions to access enantiomerically pure therapeutics .

Scientific Research Applications

Chemical Properties and Structure

The compound features a dihydroisoquinoline core with a cyanomethyl group and a phenyl substituent. Its molecular formula contributes to its unique chemical reactivity and biological activities. The structural characteristics enhance its potential as a therapeutic agent, making it an attractive target for further research.

Biological Activities

Research has indicated that 1-cyanomethyl-2-phenyl-1,2-dihydroisoquinoline exhibits several significant biological activities:

  • Neuroprotective Properties : Certain derivatives have shown potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases. Studies indicate that compounds within this class can reduce neuronal apoptosis and enhance cell survival in models of neurotoxicity .
  • Antidepressant Effects : The compound has been investigated for its potential antidepressant properties. In vitro studies using PC12 cells demonstrated that it can significantly reduce corticosterone-induced damage, indicating a protective mechanism against stress-induced neuronal injury .
  • Anticancer Activity : Preliminary evaluations have suggested that derivatives of this compound may possess anticancer properties. They have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Neuroprotective Mechanism

A study focused on the neuroprotective effects of a derivative of this compound (denoted as compound 6a-1) revealed its ability to reduce apoptosis in PC12 cells induced by corticosterone. The mechanism involved up-regulation of antioxidant factors and brain-derived neurotrophic factor (BDNF), leading to improved neuronal survival and maturation in chronic treatment models .

Antidepressant Evaluation

In vivo studies using the forced swim test (FST) indicated that compound 6a-1 significantly reduced immobility time in rats compared to standard antidepressants like Agomelatine and Fluoxetine. This suggests that the compound may offer a novel approach to treating depression with potentially fewer side effects .

Anticancer Screening

A series of synthesized derivatives were evaluated for their cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. Notably, several compounds exhibited IC50 values in the range of 1.9–7.52 μg/mL, demonstrating significant antiproliferative activity .

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-1,2-dihydroisoquinolin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI)

  • Substituents : tert-Butoxy and tert-butoxycarbonyl groups at positions 1 and 2, respectively.
  • Synthetic Role: A chemoselective reagent for tert-butoxycarbonylation of amines and phenols under base-free conditions .
  • Applications: Used in peptide synthesis to protect amino acids (e.g., Boc-protected α-amino acids) and in esterification/carboxamidation reactions .
  • Key Advantage : Operates without bases, enabling reactions with acid-sensitive substrates .

2-Benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline

  • Substituents: Benzoyl and cyano groups at positions 2 and 1, with an additional methyl group.
  • Synthesis: Prepared via alkylation of 1-cyano-2-benzoyl-1,2-dihydroisoquinoline with methyl iodide under nitrogen atmosphere, yielding 71–72% .
  • Utility: Intermediate for synthesizing 1-methylisoquinoline, a precursor to bioactive molecules .

2-Phenyl-1,2-dihydroisoquinoline

  • Substituents: Phenyl group at position 2; lacks the cyanomethyl group.
  • Properties : Simpler structure with a molecular formula C₁₅H₁₃N (mass: 207.276 g/mol) .
  • Reactivity: Used in catalytic cycloisomerization/hydroarylation reactions to form polycyclic dihydroisoquinolines .

7-Chloro-2-(4-methoxyphenyl)-1-(1-methylindol-3-yl)-3-phenyl-1,2-dihydroisoquinoline

  • Substituents : Chloro, methoxyphenyl, methylindolyl, and phenyl groups.
  • Synthesis : Silver-catalyzed tandem cycloisomerization of alkynes and imines, yielding 44–76% .
  • Applications : Explored for antimicrobial and anticancer activities due to its complex aromatic framework .

Comparative Data Table

Compound Substituents Synthesis Method Yield (%) Melting Point (°C) Key Applications
This compound 1-Cyanomethyl, 2-phenyl Phase-transfer catalysis 90 120–122 Praziquantel intermediate
BBDI 1-tert-Butoxy, 2-tert-butoxycarbonyl Alkylation/condensation 85–94 Not reported Boc-protection reagent
2-Benzoyl-1-cyano-1-methyl derivative 1-Cyano, 2-benzoyl, 1-methyl Alkylation with methyl iodide 71–72 120–122 1-Methylisoquinoline precursor
2-Phenyl-1,2-dihydroisoquinoline 2-Phenyl Cycloisomerization 44–76 100–140 Catalytic substrate

Reactivity and Selectivity

  • Electron-Donating vs. Electron-Withdrawing Groups: BBDI’s tert-butoxycarbonyl group enhances electrophilicity, facilitating nucleophilic attacks on amines and phenols . The cyanomethyl group in 1-cyanomethyl-2-phenyl derivatives increases electrophilic character at position 1, promoting nucleophilic substitution or cyclization reactions .
  • Base-Free Reactions: BBDI and 1-cyanomethyl derivatives avoid base-sensitive degradation, unlike traditional reagents like DCC or EDCI .

Biological Activity

1-Cyanomethyl-2-phenyl-1,2-dihydroisoquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the dihydroisoquinoline family and features a unique cyanomethyl group attached to the phenyl moiety. Its molecular formula is C15H15NC_{15}H_{15}N with a molecular weight of 225.29 g/mol. The structural characteristics contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC15H15N
Molecular Weight225.29 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that certain modifications to the structure enhance its efficacy against pathogens, making it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

In vitro studies utilizing PC12 cells (a model for neuronal function) have demonstrated that compounds similar to this compound can protect against corticosterone-induced neurotoxicity. Specifically, a related compound showed significant neuroprotective effects with low cytotoxicity, indicating potential for treating neurodegenerative disorders .

Table 1: Neuroprotective Activity on PC12 Cells

CompoundConcentration (µM)Protection Rate (%)
6a-11.2525.4
6a-21.2532.7
6a-91.2520.3

The protective mechanisms include modulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Insulin-like Growth Factor 1 (IGF-1), which are crucial for neuronal survival and function .

Anticancer Potential

The compound also shows promise in anticancer research . Preliminary studies have indicated that it may exert antiproliferative effects on various cancer cell lines, although specific data on this compound is limited. Related compounds have demonstrated significant selectivity against tumor cells compared to normal cells, suggesting a favorable safety profile for therapeutic applications .

The mechanisms underlying the biological activities of this compound involve interactions with various molecular targets:

  • Antimicrobial Action: Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Neuroprotection: Involves upregulation of neurotrophic factors and reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy: A study demonstrated that modified derivatives exhibited significant antibacterial activity against resistant strains, suggesting applications in developing new antibiotics.
  • Neuroprotection in Animal Models: In vivo tests using animal models showed that compounds similar to this compound improved cognitive function following induced neurotoxicity .
  • Cancer Cell Line Studies: Research involving various cancer cell lines revealed that certain derivatives could inhibit cell proliferation effectively while maintaining low toxicity levels in non-cancerous cells .

Q & A

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data across studies?

  • Methodological Answer : Apply meta-analysis or Bayesian inference to reconcile discrepancies. For instance, if cytotoxicity assays show variability, assess effect sizes using random-effects models. Cross-reference with crystallographic data (e.g., hydrogen-bond motifs ) to identify structural contributors to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.